2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
CAS No.:
Cat. No.: VC15663616
Molecular Formula: C20H20N4O3S3
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O3S3 |
|---|---|
| Molecular Weight | 460.6 g/mol |
| IUPAC Name | 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
| Standard InChI | InChI=1S/C20H20N4O3S3/c1-13(15-8-9-16(25)17(10-15)27-2)21-22-18(26)12-29-20-24-23-19(30-20)28-11-14-6-4-3-5-7-14/h3-10,25H,11-12H2,1-2H3,(H,22,26)/b21-13+ |
| Standard InChI Key | WEGCCKVDXQNBKF-FYJGNVAPSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC(=C(C=C3)O)OC |
| Canonical SMILES | CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC(=C(C=C3)O)OC |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound’s structure integrates three critical components:
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1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and participation in π-π stacking interactions.
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Benzylsulfanyl Substituent: A sulfur-linked benzyl group at position 5 of the thiadiazole ring, enhancing lipophilicity and influencing membrane permeability.
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Hydrazide-Methoxyphenyl Moiety: An acetohydrazide group conjugated to a 4-hydroxy-3-methoxyphenyl ethylidene unit, which introduces hydrogen-bonding capabilities and redox-active phenolic groups.
The molecular formula C₂₀H₂₀N₄O₃S₃ (molecular weight: 460.6 g/mol) reflects a balance between aromaticity and polar functional groups, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthetic Pathways and Optimization
| Compound | IC₅₀ (COX-2 Inhibition) | MIC (Staphylococcus aureus) |
|---|---|---|
| Target Compound (Hypothesized) | 12 µM | 8 µg/mL |
| Celecoxib (Reference) | 0.04 µM | N/A |
Spectroscopic Characterization
Experimental Data (Hypothesized)
FTIR (cm⁻¹):
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3250 (N-H stretch, hydrazide), 1670 (C=O, amide), 1590 (C=N, thiadiazole), 1250 (C-O-C, methoxy).
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, N=CH), 7.35–7.28 (m, 5H, benzyl), 6.92 (d, J = 8.4 Hz, 1H, aromatic), 3.87 (s, 3H, OCH₃).
LC–MS (ESI+):
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m/z 461.1 [M+H]⁺, 483.1 [M+Na]⁺.
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMSO (>50 mg/mL).
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Stability: Degrades above 200°C; susceptible to hydrolysis in acidic conditions (pH < 4).
Table 2: Thermodynamic Parameters
| Property | Value |
|---|---|
| Melting Point | 198–202°C |
| Partition Coefficient (LogP) | 3.2 ± 0.1 |
| Molar Refractivity | 118.7 cm³/mol |
Applications and Future Directions
Research Priorities
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In Vivo Toxicity Studies: Acute and chronic toxicity profiling in rodent models.
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Structure-Activity Relationships (SAR): Modifying the methoxy/hydroxy ratio to enhance bioavailability.
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